1,1,2-Trichloro-2,3,3-trifluorocyclobutane

Conformational Analysis Vibrational Spectroscopy Physical Organic Chemistry

1,1,2-Trichloro-2,3,3-trifluorocyclobutane (CAS 697-17-6) is a polyhalogenated cyclobutane derivative with the molecular formula C₄H₂Cl₃F₃ and a molecular weight of 213.41 g/mol. Its physical properties, critical for handling and purification, include a boiling point of 120–121 °C at atmospheric pressure and a density of 1.594 g/mL at 25 °C.

Molecular Formula C4H2Cl3F3
Molecular Weight 213.41 g/mol
CAS No. 697-17-6
Cat. No. B1294298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2-Trichloro-2,3,3-trifluorocyclobutane
CAS697-17-6
Molecular FormulaC4H2Cl3F3
Molecular Weight213.41 g/mol
Structural Identifiers
SMILESC1C(C(C1(Cl)Cl)(F)Cl)(F)F
InChIInChI=1S/C4H2Cl3F3/c5-2(6)1-3(8,9)4(2,7)10/h1H2
InChIKeyYMUQFZZNJWUHMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2-Trichloro-2,3,3-trifluorocyclobutane (CAS 697-17-6): Physical Properties and Procurement Data


1,1,2-Trichloro-2,3,3-trifluorocyclobutane (CAS 697-17-6) is a polyhalogenated cyclobutane derivative with the molecular formula C₄H₂Cl₃F₃ and a molecular weight of 213.41 g/mol [1]. Its physical properties, critical for handling and purification, include a boiling point of 120–121 °C at atmospheric pressure and a density of 1.594 g/mL at 25 °C . This compound serves as a key synthetic intermediate in the preparation of fluorinated succinic acid derivatives [2] and has been identified as a potential agent for dissolving cholesterol-rich calculi [3].

Why Generic Substitution of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane is Inadvisable


Within the class of polyhalogenated cyclobutanes, minor structural modifications profoundly alter physicochemical and biological properties. For instance, the substitution of a chlorine atom with a fluorine atom changes the conformational equilibrium and the enthalpy difference between conformers, as observed in 1,1,2-trichloro-2,3,3-trifluorocyclobutane (ΔH⁰ = 0.9 kJ mol⁻¹ in the liquid) compared to 1-chloro-1,2,2-trifluorocyclobutane (ΔH⁰ = 2.9 kJ mol⁻¹) [1]. Such differences directly impact a molecule's ability to interact with specific biological targets, as seen with the structurally similar but functionally distinct anesthetic F3 (1-chloro-1,2,2-trifluorocyclobutane) and non-anesthetic F6 (1,2-dichlorohexafluorocyclobutane) [2]. Consequently, substituting 1,1,2-trichloro-2,3,3-trifluorocyclobutane with a generic cyclobutane analog risks unpredictable outcomes in synthetic yields, purification challenges, and biological activity.

Quantitative Differentiation of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane from Close Analogs


Conformational Enthalpy Difference: A Quantitative Measure of Stability

In the liquid phase, 1,1,2-trichloro-2,3,3-trifluorocyclobutane exhibits a low conformational enthalpy difference (ΔH⁰) of 0.9 ± 0.7 kJ mol⁻¹ between its two major conformers, indicating nearly equal stability [1]. This is significantly lower than the ΔH⁰ of 2.9 kJ mol⁻¹ observed for 1-chloro-1,2,2-trifluorocyclobutane [2], suggesting a more flexible structure that may influence its reactivity and molecular recognition in biological systems.

Conformational Analysis Vibrational Spectroscopy Physical Organic Chemistry

Synthetic Yield in the Production of Fluorinated Succinic Acids

1,1,2-Trichloro-2,3,3-trifluorocyclobutane is a key intermediate in the synthesis of 2,2-difluorosuccinic acid, a valuable fluorinated building block [1]. The thermal cycloaddition of chlorotrifluoroethylene and 1,1-dichloroethylene yields the target compound in 44–48% yield [2]. This yield is moderate but sufficient for multi-gram scale production, and the subsequent steps to the succinic acid proceed with good overall efficiency (68–72% yield for the cyclobutene intermediate) [2].

Organic Synthesis Fluorinated Building Blocks Medicinal Chemistry

Potential for Cholesterol Calculus Dissolution: In Vivo Gallstone Treatment

1,1,2-Trichloro-2,3,3-trifluorocyclobutane is specifically claimed in a patent as a component of a fluid composition for dissolving cholesterol-rich calculi (e.g., gallstones) in vivo [1]. While quantitative dissolution data for this specific compound is not provided in the patent abstract, the inclusion of this cyclobutane derivative in the claimed method, alongside established agents like Halothane, suggests a potential advantage in solubility or biocompatibility for this application.

Gallstone Dissolution Cholesterol Solubilization In Vivo Therapeutics

Optimal Use Cases for 1,1,2-Trichloro-2,3,3-trifluorocyclobutane in R&D and Manufacturing


Synthesis of Fluorinated Succinic Acid Derivatives for Medicinal Chemistry

This compound serves as a pivotal intermediate for the preparation of 2,2-difluorosuccinic acid and other fluorinated butenedioic acids [1]. These fluorinated building blocks are valuable in medicinal chemistry for modulating drug properties such as metabolic stability and lipophilicity. The reproducible 44–48% yield for the initial cycloaddition [2] and the well-defined subsequent steps [1] make this route a reliable choice for generating fluorinated scaffolds for drug discovery.

Investigating Cholesterol Calculus Dissolution Mechanisms

The patent claim for dissolving cholesterol gallstones in vivo [3] positions this compound as a candidate for research into novel non-surgical treatments for cholelithiasis. Its distinct conformational equilibrium (ΔH⁰ = 0.9 kJ mol⁻¹) [4] may influence its interaction with cholesterol aggregates compared to more rigid cyclobutanes. Researchers can leverage this property to study the relationship between molecular flexibility and cholesterol solubilization efficacy.

Conformational Analysis and Molecular Modeling Studies

The near-degenerate conformer equilibrium of 1,1,2-trichloro-2,3,3-trifluorocyclobutane (ΔH⁰ ≈ 0.9 kJ mol⁻¹ in liquid) [4] makes it an excellent model compound for studying the effects of halogen substitution on ring puckering and conformational flexibility. This information is crucial for understanding the physical behavior of polyhalogenated cyclobutanes and can be applied to the design of new materials or bioactive molecules where conformational control is essential.

Structure-Activity Relationship (SAR) Studies of Halogenated Cyclobutanes

The distinct biological profiles of structurally similar cyclobutanes—for instance, the anesthetic F3 and non-anesthetic F6 [5]—underscore the need for precise SAR studies. 1,1,2-Trichloro-2,3,3-trifluorocyclobutane, with its unique substitution pattern, provides a valuable data point for understanding how specific halogen arrangements dictate pharmacological activity. This knowledge can guide the rational design of next-generation anesthetics or other halogenated therapeutics.

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